molecular formula C15H16FN3O5S B2710994 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid CAS No. 1796948-88-3

2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid

Cat. No.: B2710994
CAS No.: 1796948-88-3
M. Wt: 369.37
InChI Key: JMJXRUNUKWTAGZ-UHFFFAOYSA-N
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Description

2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a sulfonamide group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the pyrazole derivative with the benzoic acid moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The choice of production method depends on factors such as the desired purity, scale of production, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while substitution reactions can lead to the formation of new pyrazole or benzoic acid derivatives .

Scientific Research Applications

2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-sulfamoylbenzoic acid: Similar structure but lacks the pyrazole ring.

    5-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoic acid: Similar structure but lacks the fluorine atom.

    2-fluoro-5-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)benzoic acid: Similar structure but has an amino group instead of a sulfonamide group.

Uniqueness

The uniqueness of 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid lies in its combination of a fluorine atom, sulfonamide group, and pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-fluoro-5-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O5S/c16-14-2-1-12(7-13(14)15(20)21)25(22,23)18-10-8-17-19(9-10)11-3-5-24-6-4-11/h1-2,7-9,11,18H,3-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJXRUNUKWTAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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